5-(5-Phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione typically involves the reaction of phthalic anhydride with 2-amino-5-phenyloxazole under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenylethynyl)isobenzofuran-1,3-dione: Another benzofuran derivative with similar structural features.
Benzofuran carbohydrazide: Known for its antimicrobial activities.
Uniqueness
5-(5-phenyloxazol-2-yl)isobenzofuran-1,3-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66788-83-8 |
---|---|
Molecular Formula |
C17H9NO4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
5-(5-phenyl-1,3-oxazol-2-yl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H9NO4/c19-16-12-7-6-11(8-13(12)17(20)22-16)15-18-9-14(21-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NIXMLSZRKFOVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC4=C(C=C3)C(=O)OC4=O |
Origin of Product |
United States |
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